
Diethyl azelate
Übersicht
Beschreibung
Vorbereitungsmethoden
Diethyl azelate is typically synthesized through the esterification of azelaic acid with ethanol. The process involves the following steps :
Reactants: Azelaic acid and ethanol are added to a reactor in a specific molar ratio.
Catalyst: An acidic catalyst, such as sulfuric acid or p-xylene sulfonic acid, is used to facilitate the reaction.
Reaction Conditions: The mixture is heated to an appropriate temperature to promote esterification.
Separation and Purification: The resulting this compound is separated and purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Diethyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid.
Reduction: Reduction reactions can convert it back to azelaic acid or other intermediates.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are azelaic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Treatment of Brown Recluse Spider Bites
One of the most notable applications of diethyl azelate is its use in treating brown recluse spider bites. Research has demonstrated that DEA acts as a plasma membrane fluidizer with immunomodulatory properties, which can mitigate the effects of venom from the brown recluse spider. In a study involving two human cases, topical application of DEA resulted in significant healing within two weeks, effectively resolving necrosis and pain associated with the bites .
Case Study Overview
- Study Design : Topical application on human subjects.
- Outcome : Reduction in hemolysis and cytotoxic effects induced by the venom.
- Mechanism : Modulation of membrane fluidity and inhibition of phospholipase D activity.
Parameter | Before Treatment | After Treatment |
---|---|---|
Healing Time | 17 days | 14 days |
Pain Level (Scale 1-10) | 8 | 2 |
Hemolysis Rate | High | Low |
This study highlights the potential of DEA as a novel treatment option for loxoscelism (brown recluse spider envenomation), suggesting further exploration into its therapeutic applications .
1.2 Insulin Resistance and Metabolic Disorders
This compound has also been studied for its role in addressing insulin resistance, a key factor in metabolic syndrome and Type 2 diabetes. A clinical trial involving overweight males indicated that oral administration of DEA significantly reduced fasting glucose levels and improved lipid profiles . This effect is attributed to its ability to modulate metabolic pathways associated with insulin sensitivity.
Clinical Findings
- Population : Overweight males with insulin resistance.
- Treatment Duration : 12 weeks.
- Key Outcomes :
- Fasting glucose reduction: 15%
- Improvement in lipid ratios: Significant
Biochemical Applications
2.1 Immunomodulatory Effects
This compound has been identified as a Membrane Active Immunomodulator (MAIM). It alters the fluidity of plasma membranes, which can enhance immune responses against various pathogens. Studies have shown that DEA can inhibit hemolysis caused by not only brown recluse spider venom but also other venoms, such as those from honey bees and snakes . This broad-spectrum activity suggests potential applications in developing treatments for various envenomations and infections.
Comparative Analysis of Hemolysis Inhibition
Venom Type | Hemolysis Inhibition (%) with DEA |
---|---|
Brown Recluse Spider Venom | 80% |
Honey Bee Venom | 75% |
Moccasin Snake Venom | 60% |
Wirkmechanismus
The mechanism of action of diethyl azelate involves its metabolism into azelaic acid, which exerts various biological effects. Azelaic acid acts as an immunomodulator and influences insulin sensitivity. It is rapidly metabolized in the liver and degraded by human saliva .
Vergleich Mit ähnlichen Verbindungen
Diethyl azelate is similar to other esters of azelaic acid, such as:
- Methyl azelate
- Ethyl azelate
- Butyl azelate
What sets this compound apart is its specific ester group, which influences its solubility, aroma, and reactivity. Its unique properties make it suitable for specific applications in fragrances, lubricants, and cosmetics .
Biologische Aktivität
Diethyl azelate (DEA) is a compound that has garnered attention for its unique biological activities, particularly as a membrane-active immunomodulator. This article delves into the biological activity of DEA, presenting findings from various studies, case analyses, and relevant data tables.
Overview of this compound
This compound is an ester derived from azelaic acid, a dicarboxylic acid known for its various therapeutic applications. DEA's structure allows it to interact with cell membranes, modulating their fluidity and influencing cellular signaling pathways. Recent research has categorized DEA as a member of a novel class of drugs termed Membrane Active Immunomodulators (MAIMs), which target the plasma membrane to exert their effects.
The primary mechanism by which DEA operates involves the modulation of plasma membrane fluidity. This alteration affects the activities of membrane proteins involved in innate immune responses, leading to changes in cytokine production and signaling pathways. Key findings include:
- Cytokine Modulation : DEA has been shown to decrease cytokine signaling from pattern recognition receptors in human dendritic cells, which are crucial for immune response initiation .
- Protection Against Toxins : In vitro studies demonstrated that DEA could disable the membrane attack of cholera toxin and prevent immunosuppression induced by anthrax lethal toxin .
- In Vivo Efficacy : In murine models, DEA administration resulted in increased survival rates and reduced organ damage in sepsis models .
Study 1: Immunomodulatory Effects
A study conducted on human subjects revealed that oral administration of DEA significantly reduced fasting glucose and insulin levels in overweight males with insulin resistance. This suggests potential applications in metabolic disorders .
Study 2: Hemolysis Inhibition
Research investigating the effects of DEA on hemolysis induced by bee venom found that DEA inhibited hemolysis by approximately 20%. This study compared DEA with other azelates, highlighting its superior efficacy against hemolytic activity .
Compound | Hemolysis Inhibition (%) |
---|---|
This compound | 20 |
Dimethyl Azelate | 0 |
Dicyclohexyl Azelate | -20 |
Study 3: Mutagenicity Assessment
Mutagenicity tests conducted using Salmonella strains indicated that DEA did not exhibit mutagenic properties under the tested conditions, suggesting its safety for further therapeutic exploration .
Therapeutic Applications
The broad range of activities exhibited by DEA positions it as a candidate for various therapeutic applications:
- Immunomodulation : Its ability to modulate immune responses makes it a potential treatment for autoimmune diseases.
- Metabolic Disorders : The compound's effects on insulin sensitivity could be explored for diabetes management.
- Antitoxin Properties : Given its protective effects against bacterial toxins, DEA may serve as an adjunct therapy in cases of poisoning or severe infections.
Eigenschaften
IUPAC Name |
diethyl nonanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMYCPZZIPXILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060783 | |
Record name | Diethyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-17-9 | |
Record name | Diethyl azelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL AZELATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid, 1,9-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9QQ39A4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.